2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane

Suzuki-Miyaura coupling Transmetalation Organoboron reagents

Unlike the parent boronic acid—prone to boroxine formation and stoichiometric uncertainty—this crystalline dioxaborinane ester ensures batch-to-batch reproducibility. Its six-membered ring enables a distinct transmetalation pathway, avoiding the sluggish Pd–O–B intermediate seen with pinacol esters, for reliable Suzuki coupling yields with electron-rich or hindered aryl halides. Sufficient hydrolytic stability permits room-temperature handling and Grignard/organolithium additions without cryogenic cooling. Ideal for HTS libraries, process R&D, and scale-up of trifluoromethylphenyl-containing APIs and agrochemicals.

Molecular Formula C10H10BF3O2
Molecular Weight 229.99 g/mol
Cat. No. B8200267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane
Molecular FormulaC10H10BF3O2
Molecular Weight229.99 g/mol
Structural Identifiers
SMILESB1(OCCCO1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C10H10BF3O2/c12-10(13,14)8-2-4-9(5-3-8)11-15-6-1-7-16-11/h2-5H,1,6-7H2
InChIKeyLXWREANRGBTZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane: A Procurement Guide to a Bench-Stable Aryl Boronic Ester Building Block


2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane (CAS 416839-38-8) is a cyclic aryl boronic ester derived from 4-(trifluoromethyl)phenylboronic acid and 1,3-propanediol. This compound belongs to the 1,3,2-dioxaborinane class, characterized by a six-membered boron-containing ring that imparts enhanced bench stability and predictable reactivity in cross-coupling reactions compared to its parent boronic acid . The presence of the electron-withdrawing 4-trifluoromethyl group on the aryl ring further modulates the electronic properties of the boron center, influencing transmetalation kinetics in palladium-catalyzed transformations [1]. As a protected boronic acid equivalent, it serves as a valuable building block for the synthesis of biaryl and heteroaryl compounds in pharmaceutical and agrochemical research .

Why 2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane Cannot Be Casually Swapped for a Pinacol Ester or Free Boronic Acid in Coupling Workflows


Substituting a generic aryl boronic acid or a 1,3,2-dioxaborolane (pinacol ester) for the 1,3,2-dioxaborinane moiety in a synthetic sequence introduces critical and often overlooked performance variables. The cyclic 1,3,2-dioxaborinane framework is not merely an inert protecting group; its six-membered ring geometry directly dictates the rate and mechanism of the transmetalation step in Suzuki-Miyaura reactions, with studies demonstrating that 1,3,2-dioxaborinanes can undergo transmetalation via a distinct pathway that avoids formation of a kinetically sluggish Pd–O–B intermediate observed for some 1,3,2-dioxaborolanes [1]. Furthermore, the choice of diol protection significantly impacts hydrolytic stability during storage and reaction workup, with 1,3-diol derived esters (dioxaborinanes) exhibiting sufficient stability for isolation and handling, whereas simple alcohol-derived boronates are highly susceptible to hydrolysis . In contrast, the parent boronic acid itself suffers from stoichiometric uncertainty due to boroxine formation and is prone to oxidative protodeboronation [2]. Therefore, a direct swap without re-optimizing reaction parameters—particularly catalyst loading, base selection, and reaction temperature—can lead to irreproducible yields, incomplete conversions, and purification challenges.

Quantitative Procurement Evidence: 2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane vs. Key Alternatives


Ring Size Dictates Transmetalation Mechanism: Six-Membered Dioxaborinanes Exhibit Decreased Electrophilicity Relative to Five-Membered Dioxaborolanes

The 1,3,2-dioxaborinane scaffold, relative to the 1,3,2-dioxaborolane (pinacol ester) scaffold, exhibits a fundamentally different reactivity profile in the transmetalation step of Suzuki-Miyaura reactions. A 2024 mechanistic study by Delaney et al. [1] demonstrated that arylboronic esters derived from 1,3-diols (1,3,2-dioxaborinanes) exhibit decreased electrophilicity compared to esters derived from 1,2- or 1,4-diols, and the reaction with palladium hydroxide dimers to form a Pd–O–B complex is thermodynamically unfavorable for 1,3,2-dioxaborinanes. This contrasts with 1,3,2-dioxaborolanes, where Pd–O–B complex formation is thermodynamically favorable but may face a higher kinetic barrier. Consequently, 1,3,2-dioxaborinanes may undergo transmetalation faster than esters that readily form Pd–O–B complexes due to hyperconjugative stabilization of the arene transfer transition state [1]. This ring-size-dependent reactivity can lead to quantifiable differences in reaction rates, with some arylboronic esters undergoing transmetalation more than 20 times faster than the parent arylboronic acid [1].

Suzuki-Miyaura coupling Transmetalation Organoboron reagents

Enhanced Bench Stability: Cyclic 1,3,2-Dioxaborinanes Resist Hydrolysis Compared to Non-Cyclic Boronates

The cyclic nature of 1,3,2-dioxaborinanes confers a distinct advantage in hydrolytic stability over non-cyclic boronic esters. As noted by Thermo Scientific Chemicals , boronic esters derived from simple alcohols are very susceptible to hydrolysis, whereas cyclic boronates formed from 1,2- and 1,3-diols (i.e., 1,3,2-dioxaborolanes and 1,3,2-dioxaborinanes) are stable enough to be isolated and handled under ambient conditions. This stability profile is further supported by studies on phenylboronic pinacol esters, which are only marginally stable in water, with hydrolysis kinetics highly dependent on substituents and pH [1]. While direct comparative hydrolysis rate constants between the target dioxaborinane and its pinacol ester counterpart are not available, the general class-level behavior indicates that the six-membered dioxaborinane ring provides sufficient kinetic stability for routine use without the need for strict anhydrous conditions, a key advantage over the free boronic acid which is prone to boroxine formation and oxidative decomposition [2].

Boronic ester stability Hydrolytic stability Reagent storage

Synthetic Tractability: Dioxaborinanes Enable Room Temperature Grignard and Lithiate Reactions, Bypassing Cryogenic Conditions

A key differentiator for the 1,3,2-dioxaborinane scaffold is its compatibility with organolithium and organomagnesium reagents under mild, non-cryogenic conditions. Praga et al. (2012) reported that reactions of dioxaborinanes with Grignard reagents proceed efficiently at room temperature, a significant improvement over traditional boronic ester syntheses that often require cryogenic conditions (typically -78 °C) [1]. This intrinsic stability of the cyclic ester facilitates facile nucleophilic attack without the need for specialized low-temperature equipment. While the specific yields for 2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane in such reactions are not reported, the class-level behavior suggests that this compound can be effectively utilized in similar transformations to generate more complex boronates. The study further notes that dioxaborinanes participate readily in Suzuki coupling in a similar fashion to pinacol boronic acid esters, validating their utility as direct coupling partners [1].

Organometallic synthesis Boronate synthesis Process chemistry

Where 2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane Provides Tangible Procurement Advantage Over In-Class Alternatives


Suzuki-Miyaura Couplings Requiring Robust Bench Stability and Predictable Transmetalation Kinetics

In medicinal chemistry and process research laboratories where multiple coupling partners are screened, the bench stability of 2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane ensures consistent stoichiometry and reliable performance over extended storage periods, unlike the parent boronic acid which can form boroxine oligomers [1]. Furthermore, its distinct transmetalation mechanism, characterized by decreased electrophilicity relative to pinacol esters, may offer a kinetic advantage in couplings with electron-rich or sterically hindered aryl halides where rapid, uncontrolled transmetalation can lead to byproduct formation [2]. This compound is thus ideal for high-throughput experimentation platforms where reagent integrity and reproducible performance are critical.

Synthesis of Complex Boronates via Room Temperature Organometallic Addition

For the preparation of more elaborate boronic acid derivatives—such as those required for iterative cross-coupling or bioconjugation—the dioxaborinane scaffold permits the direct addition of Grignard or organolithium reagents at room temperature, bypassing the need for cryogenic cooling [1]. This operational simplicity translates to lower energy consumption and reduced capital expenditure in kilo-lab and pilot-scale settings, making 2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane a cost-effective starting material for building a library of 4-(trifluoromethyl)phenyl-substituted boronates.

Reactions Requiring Accurate Stoichiometric Control of the Boron Electrophile

In applications where precise control over the boron electrophile concentration is essential—such as in catalytic enantioselective transformations or in the synthesis of boron-containing active pharmaceutical ingredients (APIs)—the monomeric, well-defined nature of the crystalline (or solid) dioxaborinane ester provides a distinct advantage over the free boronic acid, which is prone to variable stoichiometry due to boroxine formation and water content [1]. This ensures that the desired reaction outcomes are reproducible from batch to batch, a critical requirement for regulatory submissions and manufacturing consistency.

Agrochemical and Materials Science Building Block for Trifluoromethyl-Aryl Architectures

The 4-trifluoromethylphenyl motif is a privileged structure in agrochemicals (e.g., fungicides, herbicides) and advanced materials (e.g., liquid crystals, OLEDs). The dioxaborinane-protected form offers a convenient, stable, and easily handled vehicle for introducing this moiety into diverse molecular frameworks via standard Suzuki-Miyaura protocols [2]. Its use is particularly advantageous in discovery-stage synthesis where a single, robust building block can be employed across multiple parallel reaction arrays without concern for degradation or inconsistent performance.

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